

Sodium Hexafluorozirconate: A Comprehensive Technical Safety Guide

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Compound of Interest

Compound Name: Sodium hexafluorozirconate

Cat. No.: B15195084

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for **sodium hexafluorozirconate**. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting. This guide consolidates data from various sources, outlines detailed experimental protocols for key safety assessments, and presents logical workflows through structured diagrams.

Chemical Identification and Properties

Sodium hexafluorozirconate is an inorganic compound with the chemical formula Na_2ZrF_6 . It is also known as sodium zirconium fluoride.^[1] This white crystalline solid is soluble in water and stable under normal conditions.^[2]

Property	Value	Source
CAS Number	16925-26-1	[1][3][4]
EC Number	240-990-3	[1][3]
Molecular Formula	Na ₂ ZrF ₆	[1][4]
Molar Mass	251.19 g/mol	[1][4]
Appearance	White crystalline solid/powder	[2]
Purity	Typically ≥98%	[3][5]

Hazard Identification and Classification

Sodium hexafluorozirconate is classified as a hazardous substance. The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.

Hazard Classification	GHS Hazard Statement
Skin Irritation	H315: Causes skin irritation.[3]
Eye Irritation	H319: Causes serious eye irritation.[3]
Respiratory Irritation	H335: May cause respiratory irritation.[3]
Acute Oral Toxicity	While a specific LD50 is not readily available in the provided search results, the substance is indicated to be harmful if swallowed.

First Aid Measures

In the event of exposure to **sodium hexafluorozirconate**, the following first aid measures should be taken immediately.[3]

Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [3]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to minimize the risks associated with **sodium hexafluorozirconate**.

- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[\[3\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.[\[6\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[\[3\]](#)

Experimental Protocols for Toxicological Assessment

The hazard classifications of **sodium hexafluorozirconate** are determined through standardized toxicological testing. The following are detailed methodologies for key experiments based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally in a single dose.

- Principle: The test involves administering the substance to animals in a stepwise procedure using a set of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on a sighting study.
- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
- Procedure:
 - A sighting study is performed to determine the appropriate starting dose.
 - Animals are fasted prior to dosing.
 - The substance is administered orally by gavage.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- Results: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality. This information is used for hazard classification.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.^[1]

- Principle: The test uses a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[\[4\]](#)
- Procedure:
 - The test substance is applied topically to the surface of the RhE tissue.
 - Following a defined exposure period, the substance is removed by rinsing.
 - The tissue is incubated for a post-exposure period.
 - Cell viability is measured using the MTT assay, which quantifies the conversion of the yellow MTT tetrazolium salt to a blue formazan product by metabolically active cells.
- Results: A substance is classified as a skin irritant if the mean tissue viability is reduced to 50% or less of the negative control.[\[4\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

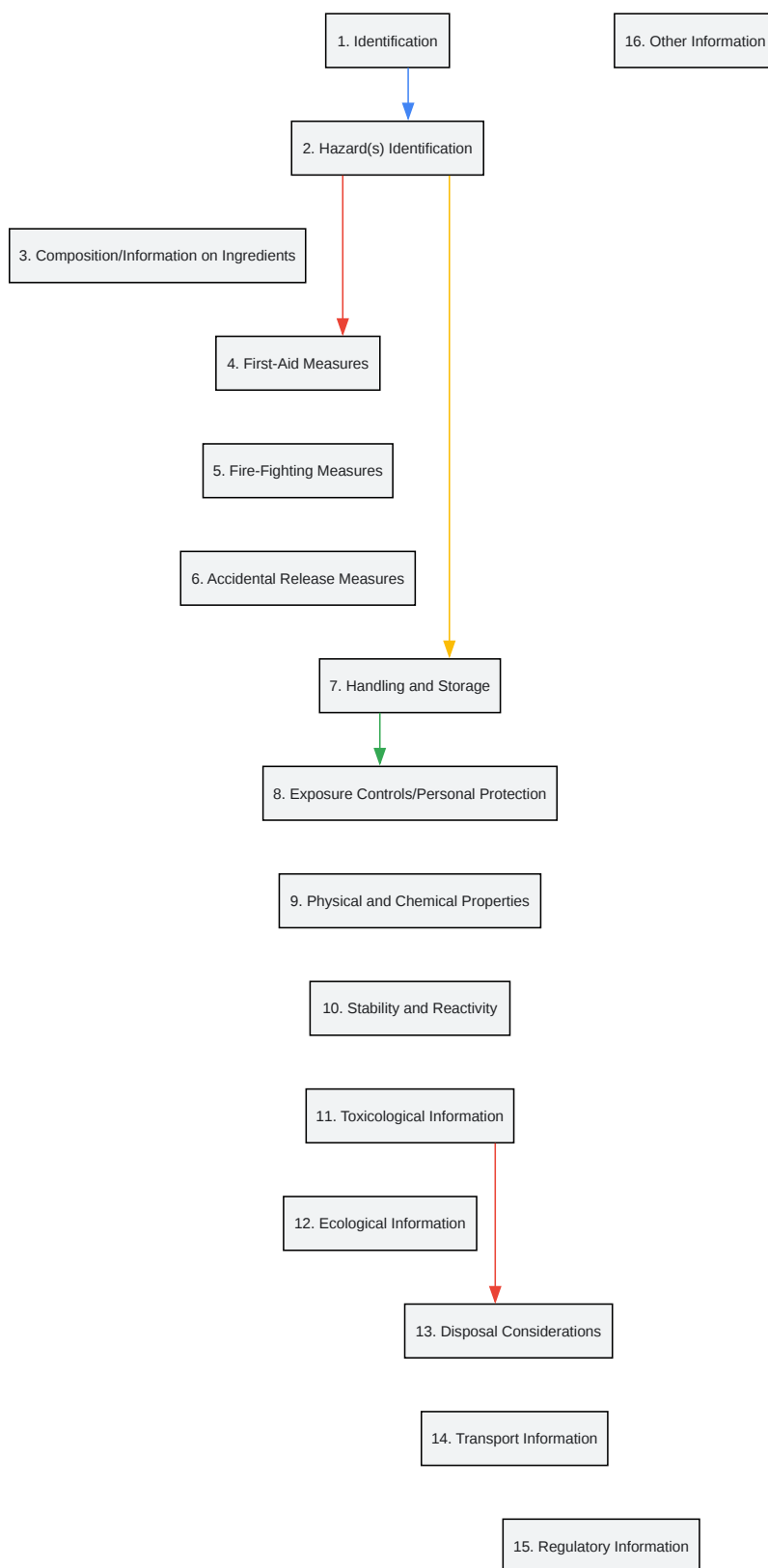
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

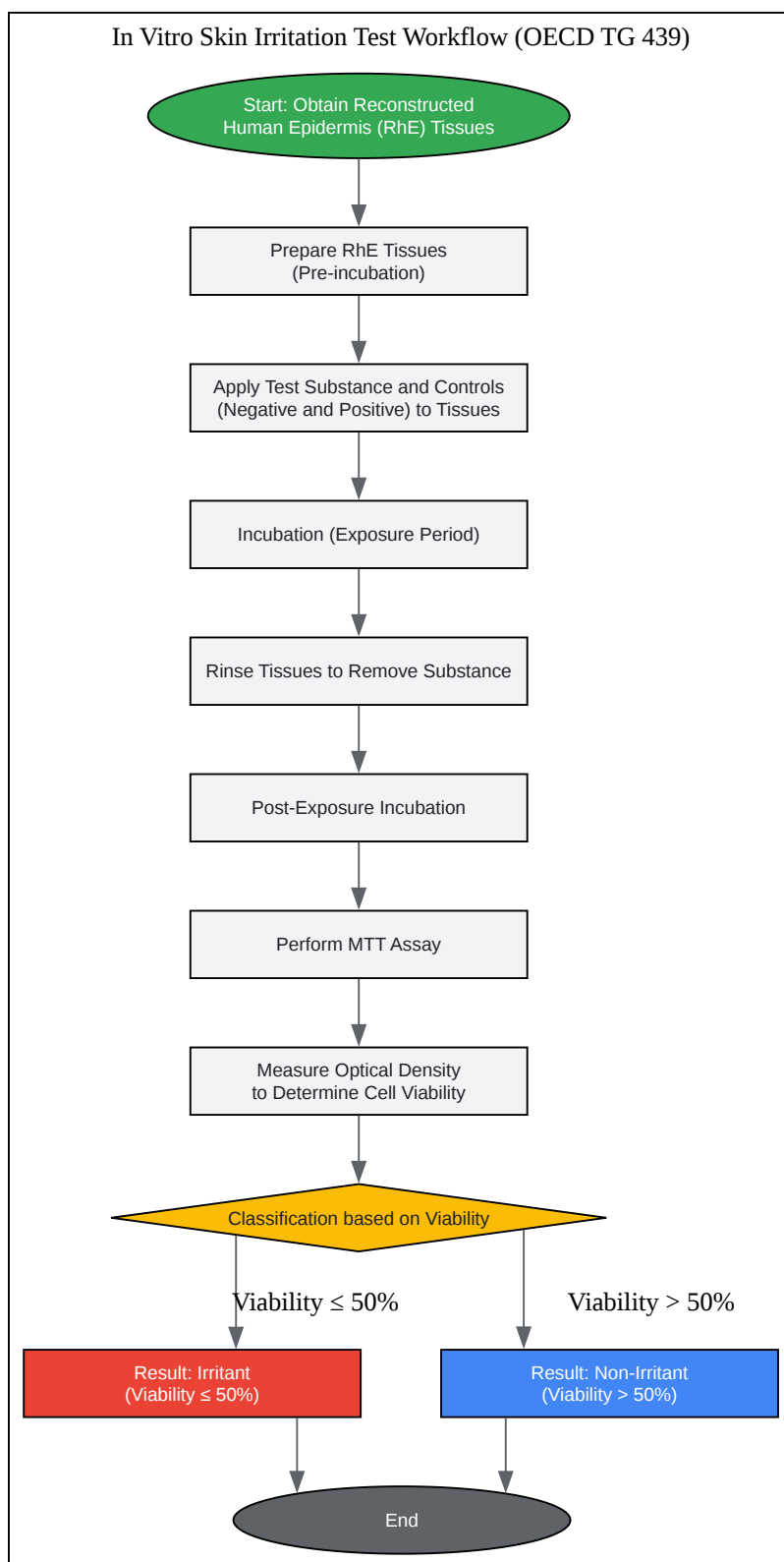
- Principle: The test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[\[7\]](#)
- Animal Selection: Healthy, young adult albino rabbits are typically used.[\[7\]](#)
- Procedure:
 - A single dose of the substance is instilled into the conjunctival sac of one eye.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - Ocular lesions are scored according to a standardized system.

- Results: The reversibility of the ocular lesions is also assessed. The scores are used to classify the irritant or corrosive potential of the substance.

Visualized Workflows

To further clarify the structure of safety information and experimental procedures, the following diagrams are provided.





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